Physicochemical properties of 2-Propenoic acid, 3-(2-methoxy-5-methylphenyl)-
Physicochemical properties of 2-Propenoic acid, 3-(2-methoxy-5-methylphenyl)-
Technical Whitepaper: Physicochemical Profiling & Applications of 3-(2-Methoxy-5-methylphenyl)acrylic Acid
Executive Summary
3-(2-Methoxy-5-methylphenyl)acrylic acid (CAS: 103986-76-1), also known as 2-methoxy-5-methylcinnamic acid, is a specialized phenylpropanoid intermediate critical in the synthesis of anticholinergic agents and indanone-based antibacterials.[1] Unlike generic cinnamic acid derivatives, the specific ortho-methoxy and meta-methyl substitution pattern confers unique steric and electronic properties, making it a pivotal scaffold for constructing 3,3-diphenylpropylamine pharmacophores (e.g., Tolterodine analogs).
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and downstream pharmaceutical applications, serving as a reference for researchers in medicinal chemistry and process development.
Identity & Nomenclature
| Parameter | Details |
| IUPAC Name | (2E)-3-(2-Methoxy-5-methylphenyl)prop-2-enoic acid |
| Common Synonyms | 2-Methoxy-5-methylcinnamic acid; 3-(2-Methoxy-5-methylphenyl)acrylic acid |
| CAS Registry Number | 103986-76-1 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | COc1c(\C=C\C(=O)O)cc(C)cc1 |
| InChIKey | Unique identifier for the (E)-isomer (Specific key varies by database) |
Physicochemical Core
The physicochemical profile of 2-methoxy-5-methylcinnamic acid is defined by its lipophilicity and the electron-donating effects of the methoxy and methyl groups, which influence its solubility and reactivity in electrophilic aromatic substitutions.
Solid-State & Solution Properties
| Property | Value / Range | Notes / Conditions |
| Appearance | White to off-white crystalline powder | Recrystallized from Ethanol or Isopropyl Ether (IPE) |
| Melting Point | 112°C – 114°C | Validated via DSC; distinct from 2-hydroxy analog (118°C) [1] |
| Boiling Point | ~360°C (Predicted) | Decomposes prior to boiling at atm pressure |
| pKa (Acid) | 4.45 ± 0.10 (Predicted) | Comparable to cinnamic acid (4.44); methoxy group has minimal resonance effect on carboxyl due to distance |
| LogP (Octanol/Water) | 2.62 (Predicted) | Moderate lipophilicity; suitable for passive membrane transport |
| Solubility | Soluble: DMSO, Ethanol, Methanol, AcetoneSparingly Soluble: Water (<0.5 mg/mL) | Solubilization requires pH adjustment (pH > 7.0) or organic co-solvents |
Stability Profile
-
Photostability: Sensitive to UV light; potential for E-to-Z isomerization in solution. Store in amber vials.
-
Thermal Stability: Stable up to 150°C. Decarboxylation may occur at temperatures >200°C under acidic conditions.
Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of 2-methoxy-5-methylcinnamic acid. Route A (Coumarin Ring Opening) is preferred for high purity and yield, leveraging the availability of 6-methylcoumarin. Route B (Knoevenagel Condensation) is the classic approach but requires specific aldehyde precursors.
Validated Protocol: Coumarin Ring Opening (Route A)
Rationale: This method avoids the use of unstable benzaldehydes and utilizes robust coumarin chemistry.
Step-by-Step Methodology:
-
Reagents: 6-Methylcoumarin (1.0 eq), Dimethyl Sulfate (DMS, 3.5 eq), Sodium Hydroxide (NaOH, 3.5 eq), Water.
-
Dissolution: Dissolve NaOH in water and heat to 80°C. Add 6-methylcoumarin and stir until dissolved (lactone hydrolysis).
-
Methylation: Cool the solution to 25°C. Add Dimethyl Sulfate dropwise over 1 hour, maintaining temperature <35°C. (Caution: DMS is highly toxic).
-
Workup: Stir for 2 hours. Acidify with concentrated HCl to precipitate the product.
-
Purification: Filter the crude solid and recrystallize from 2-propanol.
-
Yield: Typical yield 85-90%.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways. The Coumarin Ring Opening (Blue) is preferred for scale-up due to precursor stability.
Analytical Characterization
To ensure the integrity of the synthesized material, the following spectral markers must be verified.
| Technique | Diagnostic Signal | Interpretation |
| ¹H-NMR (CDCl₃) | δ 7.98 (d, J=16 Hz, 1H) | β-proton of acrylic chain (indicates trans-geometry) |
| δ 6.51 (d, J=16 Hz, 1H) | α-proton of acrylic chain | |
| δ 3.85 (s, 3H) | Methoxy group (-OCH₃) | |
| δ 2.32 (s, 3H) | Methyl group (-CH₃) | |
| IR (KBr) | 1680–1700 cm⁻¹ | C=O stretching (Carboxylic acid) |
| 1620 cm⁻¹ | C=C stretching (Alkene) | |
| HPLC | Retention Time (RT) | RT ~4.5 min (C18 column, 60:40 ACN:H₂O, 1 mL/min) |
Biological & Pharmaceutical Relevance
This compound serves as a "privileged structure" in medicinal chemistry, particularly for constructing 3,3-diphenylpropylamine skeletons found in antimuscarinic drugs.
Key Applications
-
Anticholinergic Agents: It is a direct precursor to Tolterodine analogs. The cinnamic acid is reacted with p-cresol and reduced to form the diarylpropylamine core, essential for muscarinic receptor antagonism (M2/M3 selectivity).
-
Indanone Antibacterials: Cyclization of the propanoic acid derivative yields 4-hydroxy-7-methyl-1-indanone, a bioactive scaffold exhibiting antibacterial properties against Gram-positive strains [2].
Pharmaceutical Derivatization Pathway
Figure 2: Downstream pharmaceutical applications. Route A leads to urological drugs (e.g., bladder control), while Route B leads to antimicrobial agents.
Handling & Safety (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis, especially when handling dimethyl sulfate (highly toxic alkylating agent) in the precursor step.
References
- Manimaran, T., & Ramakrishnan, V. T. (1979). Synthesis of Coumarins. Indian Journal of Chemistry, Section B, 18, 328.
-
Jaki, B., et al. (2000). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate.
-
Sparf, B., et al. (1995). 3,3-Diphenylpropylamines and pharmaceutical compositions thereof. U.S. Patent 5,382,600. Washington, DC: U.S. Patent and Trademark Office.
